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Compound of Interest

Compound Name:
N-tert-Butyl 4-

Aminophenylsulfonamide

Cat. No.: B031986 Get Quote

Disclaimer: The compound "N-tert-Butyl 4-Aminophenylsulfonamide" is not extensively

characterized in publicly available scientific literature. This guide, therefore, presents a

predictive analysis of its potential therapeutic targets based on the well-established structure-

activity relationships (SAR) of its core chemical motifs: the 4-aminobenzenesulfonamide

backbone and the N-tert-butyl group. The information herein is intended for research and drug

development professionals and should be interpreted as a theoretical framework for guiding

future experimental investigations.

Introduction
N-tert-Butyl 4-Aminophenylsulfonamide is a synthetic organic compound featuring a primary

aromatic amine, a sulfonamide linker, and a bulky, lipophilic tert-butyl group attached to the

sulfonamide nitrogen. The 4-aminobenzenesulfonamide core is a classical pharmacophore,

most notably recognized for its role in the development of sulfa drugs, the first class of

synthetic antimicrobial agents. The N-substitution on the sulfonamide group is a common

strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

This guide explores the most probable therapeutic targets of this compound based on the

known biological activities of structurally related molecules.

Predicted Therapeutic Targets and Mechanisms of
Action
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Based on its structural features, N-tert-Butyl 4-Aminophenylsulfonamide is predicted to

interact with two primary classes of enzymes: Dihydropteroate Synthase (DHPS) and Carbonic

Anhydrases (CAs).

Dihydropteroate Synthase (DHPS): Potential
Antibacterial Activity
The 4-aminobenzenesulfonamide moiety is a well-established competitive inhibitor of

dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis

pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino

acids in bacteria.

Mechanism of Action: Structurally, 4-aminobenzenesulfonamides mimic the natural substrate of

DHPS, para-aminobenzoic acid (PABA). This structural analogy allows them to bind to the

active site of the enzyme, preventing the condensation of PABA with 6-hydroxymethyl-7,8-

dihydropterin pyrophosphate. This blockade halts the production of dihydrofolic acid, a

precursor to tetrahydrofolate, leading to a bacteriostatic effect. As mammalian cells do not

synthesize their own folate, DHPS inhibitors are selectively toxic to bacteria.[2][3]

The presence of the N-tert-butyl group may influence the binding affinity and spectrum of

activity against DHPS from different bacterial species.
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Caption: Competitive inhibition of DHPS by N-tert-Butyl 4-Aminophenylsulfonamide.

Carbonic Anhydrases (CAs): Potential for Diverse
Therapeutic Applications
The sulfonamide group is a potent zinc-binding moiety and a key pharmacophore for the

inhibition of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze

the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in

numerous physiological processes, and their dysregulation is implicated in various diseases,

including glaucoma, edema, epilepsy, and cancer.[5]

Mechanism of Action: The primary sulfonamide group (-SO2NH2) or a mono-substituted

sulfonamide can coordinate to the zinc ion in the active site of CAs, displacing a water

molecule or hydroxide ion essential for catalysis. The nature of the substituent on the

sulfonamide nitrogen (the "tail") can significantly influence the inhibitor's affinity and selectivity

for different CA isoforms. The bulky and hydrophobic tert-butyl group is expected to interact

with hydrophobic residues in the active site, potentially conferring selectivity for certain CA

isoforms.
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Caption: Inhibition of Carbonic Anhydrase by zinc-binding of the sulfonamide.
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Quantitative Data for Structurally Related
Compounds
While specific inhibitory data for N-tert-Butyl 4-Aminophenylsulfonamide is unavailable, the

following tables present data for analogous compounds to provide a frame of reference for

potential potency.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamide Derivatives

Compound Organism IC50 / Ki Reference

Sulfamethoxazole Escherichia coli IC50: 1.5 µM F-3

Sulfadiazine
Staphylococcus

aureus
Ki: 0.8 µM F-15

N-Sulfonamide 2-

pyridone derivative

11a

E. coli DHPS IC50: 2.76 µg/mL [6]

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Derivatives

Compound CA Isoform Ki (nM) Reference

Acetazolamide hCA I 250 [7]

Acetazolamide hCA II 12 [7]

Sulfonamide 1 hCA I 6.0 [7]

Sulfonamide 1 hCA II 2.0 [7]

Saccharin-

sulfonamide conjugate
hCA II Kd: 1-10 nM [5]

Detailed Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of N-tert-Butyl 4-
Aminophenylsulfonamide against its predicted targets.
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Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay measures the activity of DHPS by coupling the reaction to the

oxidation of NADPH by dihydrofolate reductase (DHFR).[1]

Experimental Workflow: DHPS Inhibition Assay
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Caption: Workflow for determining the IC50 of a DHPS inhibitor.
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Materials:

Recombinant DHPS enzyme

Recombinant DHFR enzyme

p-Aminobenzoic acid (PABA)

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

NADPH

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

DMSO

96-well UV-transparent microplate

Microplate reader

Procedure:

Prepare a stock solution of N-tert-Butyl 4-Aminophenylsulfonamide in 100% DMSO.

Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

In a 96-well plate, add 2 µL of each inhibitor dilution (and DMSO for control wells).

Prepare a master mix containing assay buffer, DHPS, DHFR, and NADPH.

Add 178 µL of the master mix to each well.

Pre-incubate the plate at 37°C for 5 minutes.

Initiate the reaction by adding 20 µL of a pre-warmed substrate mix containing PABA and

DHPPP.

Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15

minutes.
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Calculate the initial reaction velocity for each concentration.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to

determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-
Flow)
This method measures the inhibition of the CO2 hydration activity of CA.[8]

Experimental Workflow: CA Inhibition Assay
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Caption: Workflow for determining the Ki of a CA inhibitor using a stopped-flow method.

Materials:

Purified CA isoform(s)

Assay Buffer (e.g., 10 mM HEPES, pH 7.5)
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CO2-saturated water

pH indicator (e.g., phenol red)

Stopped-flow spectrophotometer

Procedure:

Prepare a stock solution of N-tert-Butyl 4-Aminophenylsulfonamide and create serial

dilutions.

Prepare a solution of the CA enzyme in the assay buffer.

Prepare a solution of CO2-saturated water containing a pH indicator.

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor)

with the CO2-saturated water.

Monitor the change in absorbance at the wavelength corresponding to the pH indicator as

the pH decreases due to carbonic acid formation.

Calculate the rate of reaction for each inhibitor concentration.

Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.

Conclusion and Future Directions
N-tert-Butyl 4-Aminophenylsulfonamide possesses structural motifs that strongly suggest

potential inhibitory activity against bacterial dihydropteroate synthase and various isoforms of

human carbonic anhydrase. The presented data on analogous compounds and detailed

experimental protocols provide a solid foundation for initiating the biological characterization of

this molecule. Future research should focus on synthesizing the compound and performing in

vitro enzyme inhibition assays to confirm these predicted activities and determine its potency

and selectivity. Subsequent studies could involve antimicrobial susceptibility testing against a

panel of bacterial strains and evaluation of its effects in relevant cellular models for CA-related

diseases. These investigations will be crucial in elucidating the true therapeutic potential of N-
tert-Butyl 4-Aminophenylsulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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